molecular formula C6H4Cl2N2O B13702186 N-(4,6-Dichloro-3-pyridyl)formamide

N-(4,6-Dichloro-3-pyridyl)formamide

Cat. No.: B13702186
M. Wt: 191.01 g/mol
InChI Key: GGYLYNRBYBLDKY-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Compounds in Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in organic chemistry. orgsyn.org Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, confer upon it a distinct reactivity profile compared to its carbocyclic analogue, benzene (B151609). Pyridine and its derivatives are not only valuable as polar, basic solvents but are also integral components in a multitude of chemical transformations. iucr.org They serve as versatile precursors for the synthesis of more complex molecules, including a significant number of FDA-approved drugs. researchgate.net The pyridine ring is found in natural products such as nicotine, vitamin B6 (pyridoxine), and papaverine. researchgate.net In the realm of synthetic chemistry, pyridines are key substrates in various coupling reactions, including the Suzuki-Miyaura and Heck reactions, which are powerful tools for the construction of carbon-carbon bonds. orgsyn.org The ability to introduce a wide range of substituents onto the pyridine ring allows chemists to modulate the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. nih.gov

Significance of Formamide (B127407) Functionalities in Heterocyclic Systems

The formamide group (-NHCHO) is the simplest amide and serves as a crucial functional group in organic chemistry. nih.gov It can act as a precursor for the synthesis of a variety of other functional groups and heterocyclic systems. researchgate.net In the context of heterocyclic chemistry, the formamide functionality is particularly significant. It can be utilized as a synthetic equivalent of an isocyanate, a highly reactive intermediate, but in a more stable and manageable form. researchgate.net This allows for the controlled introduction of a one-carbon unit and a nitrogen atom, which is a common strategy in the construction of heterocyclic rings. Furthermore, the formamide group can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. researchgate.net The hydrogen-bonding capabilities of the formamide linkage also play a crucial role in molecular recognition and can influence the solid-state structure and properties of the molecule. researchgate.net

Overview of Dihalogenated Pyridyl Motifs in Synthetic Chemistry

The presence of two halogen atoms on the pyridine ring, as seen in dihalogenated pyridyl motifs, significantly enhances the synthetic utility of the pyridine core. The halogen atoms, typically chlorine or bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at specific positions on the ring. organic-chemistry.org This regioselectivity is a powerful tool for the controlled synthesis of polysubstituted pyridines. Moreover, the halogen atoms provide handles for various transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. orgsyn.org The electronic-withdrawing nature of the halogen atoms also influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. This altered reactivity profile can be exploited to achieve transformations that are not possible with the parent pyridine ring.

Purpose and Scope of Research on N-(4,6-Dichloro-3-pyridyl)formamide

The specific compound, this compound, combines the key structural features discussed above: a pyridine ring, a formamide functionality, and a dihalogenated substitution pattern. Research on this molecule is driven by its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds. The two chlorine atoms at positions 4 and 6 provide reactive sites for sequential or selective functionalization, while the formamide group at the 3-position can be a precursor for various nitrogen-containing heterocycles or can be hydrolyzed to the corresponding amine. The relative positioning of these functional groups offers unique opportunities for the construction of novel fused ring systems. The study of its synthesis, spectroscopic properties, and reactivity is essential for unlocking its full potential as a building block in drug discovery and materials science.

Detailed Research Findings

While extensive research dedicated solely to this compound is not widely published, its chemical nature allows for informed predictions based on the well-established chemistry of its constituent parts. The primary interest in this compound lies in its utility as a synthetic intermediate.

Synthesis:

The synthesis of this compound would likely proceed from the corresponding 3-amino-4,6-dichloropyridine. This precursor could be formylated using a variety of standard reagents, such as formic acid or a mixture of formic acid and acetic anhydride.

Structural and Spectroscopic Properties:

The structural properties of this compound can be inferred from related compounds. For instance, the crystal structure of the isomeric N-(3,5-dichloro-2-pyridyl)formamide reveals an essentially planar molecule. researchgate.net It is expected that this compound would also adopt a largely planar conformation to maximize conjugation between the pyridine ring and the formamide group. Spectroscopic data would be crucial for its characterization.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals for the two pyridine protons and the formyl proton, as well as a broad signal for the N-H proton.
¹³C NMR Resonances for the five pyridine carbons and the carbonyl carbon of the formamide group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-Cl stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms.

Reactivity and Potential Applications:

The reactivity of this compound is dictated by its functional groups. The dichloropyridyl moiety is susceptible to nucleophilic aromatic substitution, allowing for the displacement of one or both chlorine atoms. The formamide group can be hydrolyzed to the corresponding amine, which can then be further functionalized. This compound is a valuable precursor for the synthesis of various heterocyclic systems, including but not limited to, pyridopyrimidines, pyridotriazines, and other fused-ring systems of potential medicinal interest.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.02 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

N-(4,6-dichloropyridin-3-yl)formamide

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11)

InChI Key

GGYLYNRBYBLDKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)NC=O)Cl

Origin of Product

United States

Synthetic Methodologies for N 4,6 Dichloro 3 Pyridyl Formamide

Precursor Synthesis and Derivatization Strategies

The foundational steps in the synthesis of N-(4,6-dichloro-3-pyridyl)formamide are centered on the assembly and functionalization of the core pyridine (B92270) ring. This involves the initial synthesis of a dihydroxypyridine, its subsequent chlorination to form the dichloropyridine scaffold, and then a nitration-reduction sequence to install the crucial amine functionality at the desired position.

Synthesis of Dichloropyridine Scaffolds (e.g., 4,6-Dichloropyridines)

The journey towards the target molecule begins with the construction of a 4,6-disubstituted pyridine ring. A common and effective method to achieve this is through the condensation reaction of a malonic acid ester with formamide (B127407) in the presence of a base, which yields 4,6-dihydroxypyrimidine (B14393). chemicalbook.comgoogle.compatentguru.comgoogle.comchemicalbook.com This dihydroxy intermediate is pivotal as the hydroxyl groups can be readily replaced by chlorine atoms in a subsequent step.

The chlorination of 4,6-dihydroxypyrimidine is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogle.comchemicalbook.com This reaction effectively converts the dihydroxy compound into the desired 4,6-dichloropyridine scaffold. The use of phosgene (B1210022) or its safer substitutes, diphosgene and triphosgene, in the presence of a suitable base, also represents a viable method for this transformation. google.com

A representative reaction for the synthesis of 4,6-dihydroxypyrimidine is presented below:

ReactantsReagentsConditionsProductYield
Diethyl malonate, FormamideSodium methoxide, Methanol (B129727)Reflux4,6-DihydroxypyrimidineHigh

Following the synthesis of the dihydroxy intermediate, the chlorination reaction proceeds as follows:

ReactantReagentConditionsProductYield
4,6-DihydroxypyrimidinePhosphorus oxychloride (POCl₃)Heating4,6-Dichloropyridine~100% chemicalbook.com

Amination Reactions to Introduce Pyridyl Amine Precursors

With the 4,6-dichloropyridine scaffold in hand, the next critical step is the introduction of an amino group at the 3-position. A direct amination can be challenging due to the electronic nature of the dichlorinated ring. A more controlled and widely applicable strategy involves a nitration reaction followed by the reduction of the resulting nitro group.

The nitration of dichloropyridines is typically carried out using a mixture of nitric acid and sulfuric acid. For instance, the nitration of 2,6-dichloropyridine (B45657) has been shown to yield 2,6-dichloro-3-nitropyridine. google.comnih.govgoogle.comgoogle.com By analogy, the nitration of 4,6-dichloropyridine is expected to proceed at the 3-position, which is activated towards electrophilic substitution relative to the other available positions on the ring, to give 4,6-dichloro-3-nitropyridine. The use of oleum (B3057394) in conjunction with nitric acid can improve the efficiency of this reaction and allow for lower molar ratios of nitric acid to be used. google.com

Once the nitro group is installed, it can be efficiently reduced to the corresponding amine, 3-amino-4,6-dichloropyridine. A variety of reducing agents are effective for the reduction of aromatic nitro compounds. These include metals such as iron or tin in the presence of an acid, as well as catalytic hydrogenation over a noble metal catalyst like palladium or platinum. google.comresearchgate.net The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chloro substituents.

The two-step amination process can be summarized as follows:

Step 1: Nitration

ReactantReagentsConditionsProduct
4,6-DichloropyridineNitric acid, Sulfuric acidHeating4,6-Dichloro-3-nitropyridine

Step 2: Reduction

ReactantReagentConditionsProduct
4,6-Dichloro-3-nitropyridineIron powder, Acetic acidHeating3-Amino-4,6-dichloropyridine

Formylation Reactions for Amide Formation

The final stage in the synthesis of this compound is the formylation of the 3-amino-4,6-dichloropyridine precursor. This can be achieved through either direct or indirect formylation methods.

Direct Formylation Techniques (e.g., using formic acid derivatives or Vilsmeier-Haack reagents)

Direct formylation of the amino group is a straightforward approach. One of the most common methods involves the use of formic acid. researchgate.netscispace.com The reaction is typically carried out by heating the amine with an excess of formic acid, often in a solvent such as toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. The use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is another effective method for N-formylation. jetir.org

The Vilsmeier-Haack reaction is another powerful tool for formylation. jetir.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While the Vilsmeier-Haack reaction is most efficient with electron-rich aromatic compounds, it can also be applied to aminopyridines. The reactivity of 3-amino-4,6-dichloropyridine in a Vilsmeier-Haack reaction would be influenced by the electron-withdrawing nature of the two chlorine atoms.

A summary of direct formylation conditions is provided below:

ReactantReagent(s)ConditionsProduct
3-Amino-4,6-dichloropyridineFormic acidReflux in toluene with Dean-Stark trapThis compound
3-Amino-4,6-dichloropyridineDMF, POCl₃Varies (often low temperature initially, then heating)This compound

Indirect Formylation Pathways via Intermediate Transformations

Indirect formylation methods offer alternative routes to the desired product. A notable example is the use of triethyl orthoformate. thieme-connect.comnih.govmdpi.com The reaction of an amine with triethyl orthoformate typically proceeds by heating, sometimes in the presence of an acid catalyst, to form an intermediate ethoxyimidate. This intermediate can then rearrange or be hydrolyzed to yield the final formamide. This method avoids the use of strong acids or highly reactive formylating agents.

The reaction with triethyl orthoformate can be represented as:

ReactantReagentConditionsProduct
3-Amino-4,6-dichloropyridineTriethyl orthoformateHeating (optional: acid catalyst)This compound

Optimization of Reaction Conditions

For the synthesis of the 4,6-dichloropyridine scaffold , the chlorination of 4,6-dihydroxypyrimidine with phosphorus oxychloride can be optimized by controlling the reaction temperature and the molar ratio of the reagents. A patent describes achieving a near-quantitative yield by metering the dihydroxypyrimidine into phosphorus oxychloride with an amine base at a controlled temperature. chemicalbook.com

In the amination sequence , the nitration step requires careful control of temperature and the concentration of the nitrating mixture to prevent over-nitration or side reactions. The use of oleum can allow for milder conditions and better control. google.com For the subsequent reduction of the nitro group, the choice of catalyst and solvent system is crucial to ensure selective reduction of the nitro group without affecting the chloro substituents. Optimization may involve screening different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and adjusting the hydrogen pressure and reaction time.

Finally, for the formylation step , the choice of method and conditions will depend on the reactivity of the 3-amino-4,6-dichloropyridine precursor. For direct formylation with formic acid, optimization would involve adjusting the amount of formic acid, the choice of solvent, and the reflux time to drive the equilibrium towards the product. scispace.com In the Vilsmeier-Haack reaction, the molar ratio of DMF and POCl₃, the reaction temperature, and the work-up procedure are key parameters to optimize. For indirect formylation with triethyl orthoformate, the reaction time and temperature, as well as the potential use of a catalyst, would be the main factors to investigate for maximizing the yield. thieme-connect.comnih.gov

A summary of key optimization parameters for each stage is presented in the table below:

Reaction StageKey Parameters for Optimization
Chlorination Temperature, Molar ratio of POCl₃ to dihydroxypyrimidine, Presence and type of base
Nitration Reaction temperature, Concentration of nitric and sulfuric acids, Molar ratio of nitrating agent
Reduction Type of catalyst, Solvent, Hydrogen pressure, Temperature, Reaction time
Formylation Choice of formylating agent, Reaction temperature, Reaction time, Molar ratio of reagents, Solvent, Use of catalyst

By systematically optimizing these conditions, a robust and efficient synthesis of this compound can be achieved.

Influence of Catalysts and Reagents

The choice of formylating agent and catalyst is paramount in the synthesis of this compound. Formic acid is a commonly employed reagent for the N-formylation of amines. nih.gov The reaction can proceed by heating the amine with formic acid, often in a solvent like toluene to facilitate the removal of water as an azeotrope. nih.gov

To enhance reaction rates and yields, various catalysts can be employed. Lewis acids are particularly effective in activating the formyl group of formic acid. A range of Lewis acid catalysts, including zinc chloride (ZnCl₂), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel chloride (NiCl₂), have been shown to be effective in formylation reactions. nih.gov Among these, the inexpensive and environmentally friendlier zinc chloride often produces excellent results. nih.gov Other metal-based catalysts, such as zinc oxide (ZnO) and indium, have also been successfully used for the solvent-free formylation of amines with formic acid, offering good to excellent yields. nih.gov

Heterogeneous catalysts present an attractive alternative, simplifying product purification. For instance, a magnetic solid-state catalyst (γ-Fe₂O₃@HAp-SO₃H) has been demonstrated to efficiently catalyze N-formylation at room temperature. nih.gov This type of catalyst can be easily removed from the reaction mixture using an external magnet and can be reused multiple times without a significant loss of activity. nih.gov

Table 1: Comparison of Catalytic Systems for Amine Formylation

Catalyst System Typical Reagent Conditions Advantages Disadvantages Citation
Lewis Acids (e.g., ZnCl₂, FeCl₃) Formic Acid 70°C, Solvent-free High yields, Inexpensive (ZnCl₂) May require stoichiometric amounts, potential for metal contamination nih.gov
Zinc Oxide (ZnO) Formic Acid 70°C, Solvent-free Good to excellent yields, Scalable Requires elevated temperature nih.gov
Magnetic Solid-State Catalyst Formic Acid Room Temperature Easily separable, Reusable, Mild conditions May have higher initial cost nih.gov
No Catalyst Formic Acid Reflux in Toluene Simple procedure Slower reaction rates, requires higher temperatures nih.gov

Solvent Effects and Reaction Temperature Profiling

The reaction medium and temperature are critical variables that must be carefully controlled. Traditional methods may involve refluxing the reactants in a solvent such as toluene with a Dean-Stark apparatus to drive the condensation reaction by removing the water byproduct. nih.gov

However, alternative solvent systems and conditions have been explored. Polyethylene (B3416737) glycol (PEG) has been used as a medium for the formylation of anilines at room temperature, offering a more environmentally benign option. nih.gov Importantly, many modern protocols favor solvent-free conditions, which reduces waste and simplifies the work-up process. nih.govorgchemres.org

Reaction temperatures are highly dependent on the chosen catalytic system.

With potent catalysts like certain Lewis acids or ZnO, temperatures around 70°C are often optimal. nih.gov

Highly reactive, reusable solid-state catalysts can enable the reaction to proceed efficiently even at room temperature. nih.gov

In the absence of a catalyst, higher temperatures, such as the reflux temperature of toluene, are generally required to achieve a reasonable reaction rate. nih.gov

Table 2: Influence of Solvent and Temperature on Formylation

Solvent Typical Temperature Key Characteristics Citation
Toluene Reflux (~111°C) Allows for azeotropic removal of water with a Dean-Stark trap. nih.gov
Polyethylene Glycol (PEG) Room Temperature Greener solvent alternative; reaction proceeds under mild conditions. nih.gov
Solvent-Free 70°C (with catalyst) Reduces waste, simplifies purification, often used with Lewis acid catalysts. nih.govorgchemres.org
Solvent-Free Room Temperature Possible with highly active heterogeneous catalysts. nih.gov

Yield Optimization and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of this compound involves fine-tuning reaction parameters and applying effective purification methods. Yield can be optimized by adjusting the stoichiometry of the reagents; for example, using a slight excess (e.g., 1.2 to 3 equivalents) of formic acid can help drive the reaction to completion. nih.gov

Once the reaction is complete, a standard work-up procedure is required to isolate the crude product. This may involve quenching the reaction, followed by extraction with a suitable organic solvent like ethyl acetate. orgsyn.org The organic layers are then typically combined, washed, dried, and concentrated to yield the crude formamide.

Purification is a critical final step. While some synthetic approaches can be selective, others may require extensive purification to remove unreacted starting materials or side products. researchgate.net Common techniques for purifying solid organic compounds include:

Recrystallization: This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is a powerful tool. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, separating the components based on their differential adsorption to the stationary phase. orgsyn.org

Washing/Filtration: In cases where the product is a solid with low solubility in certain solvents, it can be purified by simply washing it with water or an organic solvent like methanol to remove soluble impurities, followed by filtration. nih.gov

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a detector like a Nitrogen-Phosphorus Detector (NPD) which is sensitive to nitrogen-containing compounds. osha.gov

Table 3: Purity Enhancement Techniques

Technique Principle Application Citation
Recrystallization Difference in solubility of the compound and impurities at different temperatures. Purification of solid crude products. researchgate.net
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel). Separation of complex mixtures or removal of closely related impurities. orgsyn.org
Extraction Partitioning of a compound between two immiscible liquid phases. Initial work-up to separate the product from the reaction mixture. orgsyn.org
Filtration and Washing Mechanical separation of a solid from a liquid. Isolating the product and removing soluble impurities. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally friendly methods. For the production of pyridyl compounds and formamides, these principles are actively being applied.

Novel synthetic approaches include the use of highly efficient, recoverable catalysts. Magnetic nanoparticles, for example, can be used as a catalyst support, allowing for easy separation from the reaction mixture via an external magnet and reuse over multiple cycles. orgchemres.org This not only reduces catalyst waste but also minimizes product contamination. nih.govorgchemres.org

Green chemistry considerations are central to modern synthetic design. Key strategies relevant to the synthesis of this compound include:

Atom Economy: Using reactions like formylation with formic acid, where the main byproduct is water, is preferable.

Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene with greener alternatives such as water or polyethylene glycol, or eliminating the solvent entirely, is a major goal. nih.govnih.gov

Catalysis: Employing catalytic (especially reusable, heterogeneous catalysts) rather than stoichiometric reagents reduces waste and improves efficiency. nih.govorgchemres.orgnih.gov

Energy Efficiency: Designing reactions that can be run at ambient temperature and pressure reduces energy consumption. nih.gov

The development of one-pot, multi-component reactions also represents a significant advance, streamlining synthetic sequences and reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste. orgchemres.org

Chemical Reactivity and Transformation Mechanisms of N 4,6 Dichloro 3 Pyridyl Formamide

Reactivity of the Formamide (B127407) Group

The formamide group (-NHCHO) attached to the pyridine (B92270) ring exhibits a range of reactions, primarily centered around the cleavage of the amidic bond or its utilization as a synthetic equivalent for other functional groups.

Hydrolysis Reactions and Amidic Bond Cleavage

The formamide group in N-(4,6-dichloro-3-pyridyl)formamide can undergo hydrolysis under aqueous conditions, typically facilitated by acid or base catalysis, to yield 4,6-dichloro-3-aminopyridine. This reaction involves the cleavage of the N-C bond of the amide.

The mechanism of formamide hydrolysis in neutral water has been studied through computational models, which suggest a two-step process. The initial and rate-limiting step is the hydration of the carbonyl group to form a diol intermediate, a reaction that is facilitated by water molecules acting as catalysts. nih.gov This is followed by a proton transfer from a hydroxyl group to the amino group, leading to the formation of a zwitterionic intermediate or directly to the products, ammonia (B1221849) and formic acid in the case of unsubstituted formamide. nih.gov In the context of this compound, this hydrolysis would result in the corresponding amine and formic acid. The presence of acidic or basic conditions significantly accelerates this process. For instance, partial hydrolysis of a formamide on a related dichloropyrimidine system has been observed during reactions, which could be completed by treatment with aqueous sodium hydroxide (B78521) to yield the corresponding amine.

Formamide as a Synthon for Carbonyl Incorporations

The formamide group can serve as a versatile synthon in organic synthesis, acting as a precursor for a carbonyl group. nih.gov Recent research has demonstrated that N-formamides can be used as a carbonyl source in multicomponent reactions like the Passerini reaction under both aqueous and mechanochemical conditions. nih.govrsc.org In such reactions, the formamide is activated, for example by an acid catalyst, and then undergoes nucleophilic attack by an isocyanide to form a nitrilium intermediate. This intermediate can then react with a carboxylic acid to ultimately yield α-acyloxycarboxamides. nih.gov

While specific studies on this compound in this context are not prevalent, the principle can be extended. The formamide moiety could potentially be used in cyclization reactions to form fused heterocyclic systems. For example, N,N-dialkyl amides are known to act as synthons for constructing quinazolinone rings. researchgate.net This suggests that intramolecular reactions or reactions with appropriate bifunctional reagents could lead to the incorporation of the formyl carbon into a new ring system fused to the pyridine core.

Reactions Involving the Dichloropyridine Moiety

The two chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles, primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine nitrogen atom and the remaining chlorine act as electron-withdrawing groups, activating the ring for nucleophilic attack. Generally, in pyridine systems, the 4- and 2-positions are more reactive towards nucleophilic substitution than the 3-position due to better stabilization of the negative charge in the Meisenheimer intermediate. vaia.comyoutube.com For dichloropyrimidines, a related heterocyclic system, the reactivity order is generally C4(6) > C2. acs.org

Nucleophilic Aromatic Substitution (SNAr) at Chloro-Positions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

The regioselectivity of the substitution (i.e., whether the C4 or C6 chlorine is replaced) is influenced by steric and electronic factors, including the nature of the nucleophile and the reaction conditions.

This compound is expected to react readily with various nitrogen nucleophiles, such as primary and secondary amines, and hydrazines, to afford the corresponding amino-substituted pyridines. These reactions are foundational in the synthesis of a wide array of biologically active molecules.

Studies on related 2,4-dichloropyrimidines have shown that amination can sometimes lead to a mixture of isomers, though high regioselectivity for the C4 position can be achieved under specific conditions, such as using palladium catalysis for aliphatic secondary amines or conducting the reaction with aromatic amines without a catalyst. acs.org The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines has been shown to selectively form 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. chembam.com This suggests that this compound could react with hydrazine (B178648) to potentially form pyrazolo[3,4-c]pyridine derivatives.

Table 1: Representative Conditions for SNAr with Nitrogen Nucleophiles on Related Dichloropyridine/Pyrimidine (B1678525) Systems

NucleophileSubstrateCatalyst/BaseSolventTemperatureProduct(s)
Dibutylamine6-Aryl-2,4-dichloropyrimidineK₂CO₃DMAcNot specifiedMixture of C4 and C2 isomers acs.org
Aliphatic Secondary Amines6-Aryl-2,4-dichloropyrimidinePd catalyst / LiHMDSNot specifiedNot specifiedHighly regioselective C4-amination acs.org
Aromatic Amines6-Aryl-2,4-dichloropyrimidineNoneNot specifiedNot specifiedHighly regioselective C4-amination acs.org
Aromatic Hydrazines4,6-Dichloropyrimidine-5-carboxaldehydeNoneHigh TemperatureHigh1-Aryl-4-chloropyrazolo[3,4-d]pyrimidine chembam.com
Aliphatic Hydrazines4,6-Dichloropyrimidine-5-carboxaldehydeExternal BaseRoom TemperatureRoom1-Alkyl-4-chloropyrazolo[3,4-d]pyrimidine chembam.com

Oxygen-based nucleophiles, such as alkoxides (from alcohols) and phenoxides (from phenols), can also displace the chlorine atoms on the pyridine ring via an SNAr reaction. youtube.com These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. libretexts.org

The reaction of 2- or 4-halopyridines with sodium methoxide, for example, readily yields the corresponding methoxy-substituted pyridines. youtube.com The reactivity of this compound with these nucleophiles would follow a similar pathway, leading to the formation of mono- or di-alkoxy/phenoxy-substituted pyridines, depending on the stoichiometry and reaction conditions. The choice of solvent can also be critical, with polar aprotic solvents like DMF or DMSO often being used for SNAr reactions. libretexts.org

Table 2: General Conditions for SNAr with Oxygen Nucleophiles on Halopyridines

NucleophileSubstrateBaseSolventTemperatureGeneral Product
Methoxide4-Chloropyridine(as Sodium Methoxide)Methanol (B129727)Not specified4-Methoxypyridine youtube.com
AlkoxidesDichloro-heterocycleNaH, K₂CO₃, or other basesAlcohol, DMF, DMSOVariesAlkoxy-substituted heterocycle
PhenoxidesDichloro-heterocycleNaH, K₂CO₃, or other basesDMF, DMSO, AcetonitrileVariesPhenoxy-substituted heterocycle
Reactivity with Sulfur Nucleophiles (Thiols)

The reaction of this compound and its derivatives with sulfur nucleophiles, such as thiols, is a crucial transformation for the synthesis of various sulfur-containing heterocyclic compounds. These reactions can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, which are of interest in medicinal chemistry.

While direct studies on this compound are limited, the reactivity of analogous 3-aminopyridine-2-thiol (B7721196) derivatives provides insight into these transformations. For instance, 3-cyanopyridin-2-thiol and its alkyl derivatives react with halogen compounds bearing an electron-withdrawing group in the alpha-position to yield 3-aminothieno[2,3-b]pyridine derivatives in high yields researchgate.net. This suggests that the chlorine atoms on the this compound ring can be displaced by sulfur nucleophiles, followed by cyclization to form the thieno[2,3-b]pyridine skeleton.

The reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile with various reagents highlights the potential for further functionalization. For example, reaction with chloroacetonitrile (B46850) and ethyl chloroacetate (B1199739) leads to the formation of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile and ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate, respectively nih.gov. These transformations underscore the utility of sulfur-containing pyridine derivatives in constructing complex heterocyclic systems.

Regioselectivity and Chemoselectivity of Substitutions

The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is a complex phenomenon influenced by the nature of the substituent at the 3-position, the incoming nucleophile, and the reaction conditions.

In 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution with 1-methylpiperazine (B117243) has been shown to be dependent on the steric bulk of the 3-substituent. Bulky substituents tend to direct substitution to the 6-position researchgate.net. For instance, with a 3-carboxylate or 3-amide substituent, the reaction favors substitution at the 2-position, whereas 3-cyano and 3-trifluoromethyl substituents direct the nucleophile to the 6-position researchgate.net. This suggests that the formamido group in this compound would influence the position of nucleophilic attack.

In the case of 2,4-dichloroquinazolines, which share similarities with dichloropyridines, nucleophilic aromatic substitution with a variety of amines consistently occurs at the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives mdpi.com. This high regioselectivity is a key feature in the synthesis of bioactive molecules.

Chemoselectivity is also a critical aspect, particularly when the molecule contains multiple reactive sites. In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the presence of both chloro and sulfonyl leaving groups allows for selective reactions. With weak bases, anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group researchgate.net. This demonstrates that by tuning the nucleophile and reaction conditions, specific leaving groups can be targeted.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the dichloropyridine core of this compound. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the positions of the chlorine atoms.

Functionalization at the Dichloropyridine Core

The chlorine atoms at the 4- and 6-positions of the pyridine ring serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While direct examples with this compound are not extensively documented, studies on similar systems, such as unprotected nitrogen-rich heterocycles, demonstrate the feasibility of this reaction under mild conditions with good to excellent yields nih.gov. The reaction of 3- and 4-bromopyrazoles, for example, proceeds efficiently to give the corresponding aryl-substituted pyrazoles nih.gov.

The Heck reaction , which couples aryl or vinyl halides with alkenes, is another important tool for functionalizing the dichloropyridine core. Dichloro-bis(aminophosphine) complexes of palladium have proven to be highly active and versatile catalysts for the Heck reaction, operating under mild conditions with excellent functional group tolerance nih.govnih.gov.

The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes. This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions wikipedia.orglibretexts.orgorganic-chemistry.org. The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl, which can be exploited for selective couplings in dihalogenated substrates wikipedia.org.

Tuning Reactivity through Ligand Design

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for controlling the reactivity and selectivity of the transformation. The electronic and steric properties of the ligand can significantly influence the outcome of the reaction.

In the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position with high selectivity nih.gov. Conversely, diphosphine ligands like dppf can favor coupling at the C2 position. This demonstrates that the regioselectivity of the coupling can be effectively controlled by the choice of ligand.

Ligand design also plays a critical role in the efficiency of the catalyst. The development of more efficient palladium-phosphorus catalysts is an important area of research for the Sonogashira reaction, as common catalysts often require high loadings to achieve good yields libretexts.org. The use of bulky and electron-rich ligands can lead to more efficient couplings libretexts.org. Similarly, in the Heck reaction, the composition of amine-substituted phosphine (B1218219) ligands has been found to determine the catalytic activity rsc.org.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The pyridine ring is considered electron-deficient, which deactivates it towards attack by electrophiles. When substitution does occur, it is typically directed to the 3-position.

The presence of two chlorine atoms on the pyridine ring of this compound further deactivates the ring towards electrophilic attack. However, the formamido group at the 3-position is an activating group and an ortho-, para-director. The interplay of these activating and deactivating effects will determine the feasibility and regioselectivity of any electrophilic substitution.

Cyclization and Rearrangement Pathways

The structure of this compound allows for the possibility of various cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems.

One potential cyclization pathway involves the reaction with sulfur nucleophiles to form thieno[2,3-b]pyridines, as discussed in section 3.2.1.3. This transformation would involve an initial nucleophilic substitution of one of the chlorine atoms by the thiol, followed by an intramolecular cyclization.

Rearrangement reactions of N-pyridylformamides are also conceivable. The Dimroth rearrangement , for example, is a known transformation in certain 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines where endocyclic and exocyclic nitrogen atoms switch places nih.gov. While not directly reported for this compound, the structural elements for such a rearrangement could potentially be present under specific conditions. The mechanism typically involves ring-opening to a diazo intermediate, followed by C-C bond rotation and proton migration nih.gov.

Another potential rearrangement is the Boekelheide reaction , which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines organic-chemistry.org. While this compound is not an N-oxide, its derivatives could potentially undergo similar transformations. The mechanism involves an acyl transfer to the N-oxide oxygen, deprotonation of the α-methyl carbon, and a [3.3]-sigmatropic rearrangement organic-chemistry.org.

While specific examples of cyclization and rearrangement pathways for this compound are not extensively documented, the inherent reactivity of its dichloropyridine core and formamide substituent suggests a rich potential for such transformations, leading to a diverse array of heterocyclic structures.

Intramolecular Cyclization Reactions

No published data is available.

Reactions Leading to Fused Heterocyclic Systems

No published data is available.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

No published data is available.

Identification of Reaction Intermediates

No published data is available.

N 4,6 Dichloro 3 Pyridyl Formamide As a Synthetic Intermediate and Building Block

Precursor for Diversely Substituted Pyridine (B92270) Derivatives

The dichloropyridine core of N-(4,6-dichloro-3-pyridyl)formamide is ripe for nucleophilic aromatic substitution, a cornerstone of pyridine chemistry. The formamide (B127407) group, in turn, can serve as a protected amine or as a directing group for subsequent reactions.

Synthesis of Aminopyridines, Alkoxypyridines, and Thiopyridines

The chlorine atoms at the 4- and 6-positions of the pyridine ring are expected to be susceptible to displacement by various nucleophiles. This reactivity is analogous to that observed in other dichloropyridines and dichloropyrimidines. The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminopyridine (B143674) derivative. This two-step approach, involving nucleophilic substitution followed by deprotection, would provide access to a range of 3-amino-4,6-disubstituted pyridines.

For instance, the synthesis of N-substituted-3-amino-4-halopyridines has been described as challenging to achieve directly, suggesting that a protected approach using a formamide could be advantageous. nih.gov The reaction of 4,6-dichloropyrimidines with amines has been shown to proceed via nucleophilic aromatic substitution, providing a strong basis for predicting similar reactivity for this compound.

Below is a table of potential reactions based on the known chemistry of related compounds:

NucleophileReagent ExamplePotential Product (after hydrolysis)
AmineR-NH₂4,6-Diamino-3-pyridylamine derivative
AlkoxideR-ONa4,6-Dialkoxy-3-aminopyridine
ThiolateR-SNa4,6-Dithioalkoxy-3-aminopyridine

Generation of Pyridyl-Based Polyfunctional Compounds

The formamide group can act as a directing group in electrophilic substitution reactions, although the electron-deficient nature of the dichloropyridine ring makes such reactions challenging. More plausibly, the formamide can be transformed into other functional groups. For example, dehydration of the formamide could yield an isonitrile, a highly versatile functional group for multicomponent reactions.

Furthermore, selective substitution of one chlorine atom over the other could lead to the generation of polyfunctional pyridines with distinct substitution patterns, a valuable strategy in the synthesis of complex molecules and pharmaceutical agents.

Utility in the Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive sites in this compound makes it a promising candidate for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Formation of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The synthesis of pyrimido[4,5-d]pyrimidines has been reported from precursors such as 4,6-dichloro-5-formylpyrimidine. google.com In a similar vein, this compound could potentially be converted to a pyrimido[4,5-d]pyrimidine core. This would likely involve the reaction of the formamide nitrogen and the adjacent C4 carbon with a suitable three-atom component, leading to the formation of the second pyrimidine (B1678525) ring.

Access to Pyrido[3,4-c]pyridazines and Analogues

The synthesis of the pyrido[3,4-c]pyridazine (B3354903) ring system often involves the cyclization of suitably substituted pyridine precursors. google.comgoogle.com While direct evidence is lacking, one could envision a synthetic pathway where the formamide group of this compound is first converted to a hydrazine (B178648) derivative. Subsequent intramolecular cyclization involving one of the chloro substituents could then lead to the formation of a pyridopyridazinone core. The synthesis of pyridazinones from hydrazine derivatives is a well-established transformation. researchgate.net

Role in Complex Molecule Synthesis

The potential for this compound to serve as a scaffold for more complex molecules is significant. The ability to sequentially and selectively functionalize the three reactive sites (two chlorine atoms and the formamide group) would allow for the construction of a diverse library of pyridine derivatives. A patent describing the synthesis of 2-amino-4,6-dichloro-5-formamidopyrimidine as an intermediate highlights the industrial relevance of such compounds in the preparation of more elaborate structures. This pyrimidine analogue underscores the value of the formamide group as a masked amine in concert with reactive halogen substituents.

Strategies for Incorporating the Dichloropyridyl-Formamide Unit into Larger Architectures

The incorporation of the this compound scaffold into larger molecular frameworks relies on the reactivity of the chlorinated pyridine ring. The two chlorine atoms are susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The formamide group (-NHCHO) plays a crucial role, primarily by modulating the reactivity of the pyridine ring and serving as a protected form of the more reactive 3-amino group.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards attack by nucleophiles. The chlorine at the 4-position is generally more activated towards substitution than the one at the 6-position. This allows for sequential and regioselective displacement by nucleophiles such as alkoxides, thiolates, and amines. The formamide group can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the chlorinated positions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. For instance, in related dichloropyridine systems, specific palladium catalysts and ligands have been optimized for efficient coupling. orgsyn.org

Modification of the Formamide Group: The formamide group can be readily hydrolyzed under acidic or basic conditions to unveil the 3-amino group. This primary amine can then be engaged in a vast array of chemical transformations, including acylation, alkylation, diazotization, or condensation to form new heterocyclic rings. This two-step approach (incorporation followed by deprotection and functionalization) adds to the modularity of using this building block.

The strategic choice between these pathways allows chemists to selectively functionalize the dichloropyridyl core, building molecular complexity in a controlled manner.

Examples of Its Application in the Modular Synthesis of Advanced Intermediates

While specific examples detailing the use of this compound are not widespread in publicly accessible literature, the synthetic utility can be illustrated through analogous reactions on structurally similar dichloropyridine scaffolds. For example, the synthesis of pharmaceutically relevant benzamides often involves the coupling of a substituted benzoic acid with an amino-pyridine derivative. A patent for the preparation of Roflumilast, a PDE4 inhibitor, describes the acylation of 4-amino-3,5-dichloropyridine (B195902) with a substituted benzoyl chloride. epo.org This highlights a common strategy where the amino-dichloropyridine core is a key building block.

A hypothetical modular synthesis using this compound to create an advanced intermediate could proceed as follows:

Selective Suzuki Coupling: A Suzuki coupling reaction could be performed to introduce an aryl group at the more reactive 4-position of the pyridine ring.

Nucleophilic Substitution: The remaining chlorine at the 6-position could then be displaced by a nucleophile, such as an alcohol or an amine.

Deprotection: Finally, the formamide group could be hydrolyzed to yield a primary amine, which serves as a handle for further diversification.

This modular approach allows for the systematic variation of three different points on the scaffold, making it suitable for creating focused libraries of compounds for screening.

The following table presents data from reactions on analogous dichloropyridine compounds, illustrating the feasibility of the proposed synthetic strategies.

Reactant 1Reactant 2Reaction TypeProductYield (%)Reference
2,3-Dichloropyridine (B146566)AnilineBuchwald-Hartwig Amination3-Chloro-N-phenyl-pyridin-2-amine84 orgsyn.org
4-Amino-3,5-dichloropyridine3-Cyclopentyloxy-4-methoxybenzoyl chlorideAcylation3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamideNot specified epo.org
4,6-DichloropyrimidineAdamantylamineNucleophilic Aromatic SubstitutionN-(1-Adamantyl)-6-chloropyrimidin-4-amine98 nih.gov

This table shows examples from related dichlorinated heteroaromatic systems to illustrate common synthetic transformations.

Development of Libraries of Pyridine-Based Compounds

The development of compound libraries is a cornerstone of modern drug discovery and materials science. nih.gov Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The this compound scaffold is well-suited for the generation of focused libraries of pyridine-based compounds through combinatorial and parallel synthesis techniques. youtube.comyoutube.com

The modular nature of this building block, with its three distinct points of potential modification (C4-Cl, C6-Cl, and N3-CHO), allows for a diversity-oriented synthesis approach. youtube.com By systematically varying the reactants used in the synthetic steps outlined previously (e.g., different boronic acids for Suzuki coupling, various nucleophiles for SNAr, and diverse acylating agents after formamide hydrolysis), a large number of unique, yet structurally related, compounds can be rapidly synthesized.

For example, a library could be constructed using a split-and-mix strategy in a parallel synthesis format:

Plate 1: An array of different boronic acids is reacted with this compound under Suzuki coupling conditions.

Plate 2: The products from Plate 1 are then reacted with a set of different amines under Buchwald-Hartwig or SNAr conditions.

Plate 3: The resulting compounds are then deprotected and acylated with a variety of carboxylic acids.

This approach can generate a large library of compounds from a small number of starting materials, facilitating the exploration of structure-activity relationships (SAR) for a given biological target. The principles of dynamic combinatorial chemistry could also be applied, where reversible reactions are used to allow a biological target to select its own best binder from a virtual library of building blocks. nih.gov

Below is a table illustrating a hypothetical combinatorial library derived from the this compound scaffold.

ScaffoldR1 (from Suzuki Coupling)R2 (from SNAr)R3 (from Acylation after deprotection)
This compoundPhenylMorpholinoAcetyl
This compound4-MethoxyphenylPiperidinylBenzoyl
This compound3-ThienylIsopropoxyCyclopropanecarbonyl
This compound2-NaphthylBenzylamino4-Fluorobenzoyl

This table represents a small, illustrative subset of a potential compound library that could be generated.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy would be the first step in the analysis of N-(4,6-dichloro-3-pyridyl)formamide. This technique provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The expected ¹H NMR spectrum would show distinct signals for the formyl proton (-CHO) and the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the formamide (B127407) group. The formyl proton would likely appear as a singlet or a doublet if coupled to the nitrogen atom, typically in the region of 8-9 ppm. The two aromatic protons on the dichloropyridyl ring would exhibit characteristic chemical shifts and coupling patterns based on their positions relative to the substituents.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Formyl H 8.0 - 9.0 s or d
Pyridyl H-2 8.0 - 8.5 s

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons would be influenced by the attached atoms and their hybridization. The carbonyl carbon of the formamide group would be expected to resonate at a significantly downfield chemical shift (typically 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), with the carbons bearing chlorine atoms showing characteristic shifts due to the electronegativity of the halogen.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Carbonyl C 160 - 170
Pyridyl C-2 145 - 155
Pyridyl C-3 130 - 140
Pyridyl C-4 140 - 150
Pyridyl C-5 120 - 130

Note: The exact chemical shifts would need to be determined experimentally.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, although in this specific molecule with two isolated aromatic protons, significant COSY correlations within the pyridine ring are not expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms. sdsu.edu This would be crucial for definitively linking the proton signals to their corresponding carbon signals in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight of a compound and its elemental composition.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the structure of the original molecule. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the formyl group (CHO), the loss of a chlorine atom, or the cleavage of the pyridine ring. The observed fragmentation pattern would serve as a fingerprint for the molecule and would be used to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The primary functional groups and their expected IR absorption bands are:

N-H Stretching: The amide N-H bond typically exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding. In the solid state, the presence of intermolecular hydrogen bonds would likely shift this band to a lower frequency.

C=O Stretching: The carbonyl (C=O) group of the formamide moiety gives rise to a strong absorption band, usually between 1650 and 1700 cm⁻¹. This is one of the most intense and recognizable bands in the spectrum.

C-N Stretching: The stretching vibration of the C-N bond in the amide group is typically observed in the region of 1200-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: The pyridyl ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine (C-Cl) bonds on the pyridine ring will produce strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Studies on related molecules, such as formamide, have shown that the N-H vibrational frequency can be complex and influenced by coupling with other modes and intermolecular dynamics. nih.gov For instance, the N-H bond motion can be affected by the formation of hydrogen-bonded networks, leading to changes in the correlation times of the vibrational frequency. nih.gov In similar chlorinated aromatic compounds, the presence of electron-withdrawing chlorine atoms can influence the electronic environment of the molecule and subtly shift the absorption frequencies of neighboring functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Amide N-HStretching3200 - 3400
Aromatic C-HStretching> 3000
Carbonyl C=OStretching1650 - 1700
Aromatic C=CRing Stretching1400 - 1600
Amide C-NStretching1200 - 1400
C-ClStretching600 - 800

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering a definitive view of the molecule's solid-state structure. While direct crystallographic data for this compound is not widely published, analysis of the closely related compound, N-(3,5-dichloro-2-pyridyl)formamide, offers significant insights into the expected structural characteristics. nih.govresearchgate.net

Molecular Conformation and Planarity Analysis

The molecule of this compound is anticipated to be essentially planar. researchgate.net This planarity arises from the delocalization of π-electrons across the pyridine ring and the adjacent formamide group. In the analogous N-(3,5-dichloro-2-pyridyl)formamide, the formamide group and the pyridine ring are nearly coplanar. nih.gov

A key conformational feature is the orientation of the formyl group relative to the pyridine ring. It is expected that the C=O bond adopts an anti conformation with respect to the pyridine ring nitrogen. This anti conformation is also observed in other pyridyl formamides. nih.gov The torsion angle between the pyridine ring and the formamide group (Cp—N—C—O, where Cp is the pyridine ring) would therefore be close to 180°. nih.gov

Table 2: Expected Bond Lengths and Angles for this compound (based on related structures)

ParameterExpected Value
C=O Bond Length~1.22 Å
Amide C-N Bond Length~1.37 Å
Cₚ—N—C—O Torsion Angle~179°
Dihedral Angle (Pyridine Ring & Formamide)~10-15°

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary hydrogen bond donor is the amide N-H group, while the most likely acceptor is the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction would result in the formation of chains of molecules.

Theoretical and Computational Studies of N 4,6 Dichloro 3 Pyridyl Formamide

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational methods, it is possible to model the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties by calculating the electron density. DFT strikes a balance between computational cost and accuracy, making it suitable for studying molecules like N-(4,6-dichloro-3-pyridyl)formamide. A typical DFT analysis involves optimizing the molecular geometry to find its lowest energy conformation and then calculating various electronic properties.

For a molecule with both a pyridine (B92270) ring and a formamide (B127407) group, DFT can elucidate the electronic interplay between these two fragments. The chlorine substituents on the pyridine ring are electron-withdrawing, which influences the electron distribution across the entire molecule. DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges. A study on 2,3-dichloropyridine (B146566) using DFT with the B3LYP method and LANL2DZ basis set showed a significant dipole moment, indicating a polarized electronic structure, a feature also expected in this compound. scholarsresearchlibrary.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to have significant contributions from the nitrogen atom of the formamide group and the pyridine ring, while the LUMO is likely to be distributed over the electron-deficient dichloropyridine ring. The electron-withdrawing chlorine atoms would lower the energy of the LUMO, enhancing the molecule's electrophilic character. A DFT study on the related 2,3-dichloropyridine calculated the HOMO and LUMO energies, providing a reference for what might be expected for the title compound. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from a DFT study on 2,3-Dichloropyridine

ParameterEnergy (eV)
HOMO-7.47
LUMO-1.72
HOMO-LUMO Gap5.75

Source: Data for 2,3-Dichloropyridine from a DFT/B3LYP/LANL2DZ calculation, intended as a representative example. researchgate.net

Conformational Analysis and Energy Minima

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

The substituents on the pyridine ring—two chlorine atoms and a formamide group—have a significant impact on the molecular geometry. The chlorine atoms and the formamide group influence bond lengths and angles within the pyridine ring. Crystallographic data for N-(3,5-dichloro-2-pyridyl)formamide provides valuable benchmarks for the bond lengths within the formamide moiety. nih.gov DFT studies on formamide itself have shown that the C-N bond is shorter than a typical single bond, which is consistent with the partial double-bond character from resonance. khanacademy.org The geometry around the nitrogen atom is expected to be trigonal planar.

Table 2: Selected Experimental Bond Lengths from a study on N-(3,5-Dichloro-2-pyridyl)formamide

BondBond Length (Å)
C=O (amide)1.218
C-N (amide)1.366

Source: Data for the isomer N-(3,5-dichloro-2-pyridyl)formamide. nih.gov These values are representative of the formamide group in a similar chemical environment.

Reaction Pathway and Transition State Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants and products on a potential energy surface. For this compound, a key reaction to consider is the hydrolysis of the formamide group.

Theoretical studies on the hydrolysis of formamide have shown that the reaction can proceed through different mechanisms, often involving water molecules as catalysts. nih.govresearchgate.net The process typically involves the hydration of the carbonyl group to form a tetrahedral intermediate. nih.gov From this intermediate, proton transfer, often assisted by solvent molecules, leads to the cleavage of the C-N bond to form formic acid and the corresponding aminopyridine. nih.govresearchgate.net

Modeling this reaction for this compound would involve locating the transition state for the nucleophilic attack of water on the formyl carbon and the subsequent steps. The activation energy, calculated as the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility. Such calculations would reveal how the electronic properties of the dichloropyridine ring affect the reactivity of the attached formamide group.

Computational Prediction of Reaction Mechanisms

The prediction of reaction mechanisms through computational means is a cornerstone of modern chemical research. Methodologies such as Density Functional Theory (DFT) and more advanced ab initio calculations are employed to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the most likely pathways a reaction will follow. For a molecule like this compound, computational studies could, for example, elucidate the mechanisms of its synthesis, such as the formylation of 3-amino-4,6-dichloropyridine, or its potential reactions, including hydrolysis or nucleophilic substitution.

Activation Energy Barriers for Key Transformations

A critical aspect of understanding reaction mechanisms is the calculation of activation energy barriers. These barriers, which represent the energy required to initiate a chemical transformation, are crucial for predicting reaction rates and feasibility. Computational methods can provide quantitative estimates of these barriers. For instance, in the study of related N-arylformamides, computational analysis could determine the rotational barriers around the C-N amide bond, providing insight into conformational isomerism.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool for structure elucidation and verification. znaturforsch.com Computational models, often employing DFT, can calculate the magnetic shielding of atomic nuclei within a molecule. youtube.com These theoretical shielding values can then be converted into predicted chemical shifts that can be compared with experimental data. illinois.edu This process is invaluable for assigning complex spectra and confirming the structure of newly synthesized compounds. While specific predicted NMR data for this compound is unavailable, general approaches using various functionals and basis sets are well-established for predicting proton (¹H) and carbon-¹³ (¹³C) NMR spectra of organic molecules. illinois.edu

In the absence of direct studies on this compound, the scientific community relies on these established theoretical frameworks to infer its likely chemical and physical properties based on data from analogous structures. Future computational investigations are necessary to provide a detailed understanding of this specific compound.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of New Synthetic Pathways and Reagents

The efficient and scalable synthesis of N-(4,6-dichloro-3-pyridyl)formamide is a prerequisite for its widespread investigation and application. Future research will likely focus on optimizing existing synthetic routes and exploring novel methodologies that offer improved yields, reduced environmental impact, and greater substrate scope.

The primary precursor for this compound is 3-amino-4,6-dichloropyridine. The synthesis of this intermediate is a key area for innovation. Current strategies often involve multi-step sequences that may suffer from harsh reaction conditions or the generation of isomeric byproducts. Future synthetic efforts could be directed towards the development of more direct and regioselective methods for the amination of the dichloropyridine scaffold.

Once 3-amino-4,6-dichloropyridine is obtained, its formylation to the target compound can be achieved through various reagents. While traditional formylating agents have proven effective, there is a continuous drive to identify milder and more efficient alternatives.

Table 1: Potential Synthetic Routes for this compound

Route Key Transformation Potential Reagents and Conditions Anticipated Advantages
A Direct C-H Amination/Formylation Transition-metal catalyzed amination of 4,6-dichloropyridine followed by in-situ formylation Atom and step economy
B Improved Synthesis of 3-amino-4,6-dichloropyridine Novel amination strategies for dichloropyridines Higher yields and regioselectivity
C Advanced Formylation Methods Use of solid-supported or enzyme-catalyzed formylating agents Milder conditions, easier purification

This table presents hypothetical synthetic routes for illustrative purposes.

Asymmetric Synthesis and Enantioselective Transformations of Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. The development of asymmetric syntheses to access chiral derivatives of this compound represents a significant and challenging future research direction. Given that chiral pyridines are prevalent structural motifs in a wide array of biologically active compounds and chiral ligands, the ability to synthesize enantiomerically enriched derivatives of this compound is highly desirable. acs.org

Future research could explore the catalytic asymmetric reduction of prochiral derivatives or the enantioselective functionalization of the pyridine (B92270) ring. For instance, the development of chiral catalysts for the asymmetric hydrogenation of unsaturated derivatives of this compound could provide access to novel chiral building blocks.

Table 2: Potential Asymmetric Transformations for Derivatives of this compound

Transformation Potential Catalytic System Target Chiral Moiety
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes Chiral substituted piperidine core
Enantioselective Cross-Coupling Chiral Palladium or Nickel complexes Atropisomeric biaryl derivatives
Asymmetric C-H Functionalization Chiral transition metal catalysts Stereocenters adjacent to the pyridine ring

This table illustrates potential asymmetric transformations and is for conceptual purposes.

Development of this compound-Derived Catalysts or Ligands

The unique electronic and steric properties of the this compound scaffold make it an attractive candidate for the design of novel ligands for asymmetric catalysis. The nitrogen atom of the pyridine ring and the formamide (B127407) group can act as coordination sites for metal centers, while the chlorine atoms can be used to tune the electronic properties of the resulting metal complex.

Future research in this area will involve the synthesis of a library of ligands derived from this compound and their evaluation in a range of catalytic reactions. The modular nature of the parent compound would allow for systematic modifications to the ligand structure, enabling the fine-tuning of catalytic activity and selectivity.

Applications in Materials Science (e.g., organic electronics, smart materials precursors)

The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties. Dichloropyridine derivatives have been investigated for their potential use in organic electronics due to their electron-deficient nature, which can facilitate electron transport. The incorporation of the this compound moiety into larger conjugated systems could lead to the development of novel organic semiconductors with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the reactivity of the chlorine atoms on the pyridine ring allows for post-synthetic modification, opening up possibilities for the creation of "smart" materials. For example, the substitution of the chlorine atoms with stimuli-responsive groups could lead to materials that change their optical or electronic properties in response to external stimuli such as light, heat, or pH.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are not accessible in batch. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising area for future research.

A continuous-flow process could enable the safe and efficient production of this compound on a large scale. Furthermore, the use of automated synthesis platforms could accelerate the discovery of new derivatives with desired properties by allowing for the rapid synthesis and screening of large libraries of compounds. The synthesis of other functionalized pyridines has been successfully demonstrated in flow, suggesting that similar approaches could be applied to this system.

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific properties. Advanced computational studies on this compound and its derivatives will play a crucial role in guiding future experimental work.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as its reactivity. nih.gov This information can be used to design new synthetic routes, predict the outcomes of reactions, and understand the mechanisms of catalytic processes. Molecular modeling and docking studies can be employed to design new ligands for asymmetric catalysis and to predict the binding of derivatives to biological targets. colab.wsnih.govresearchgate.net

Table 3: Potential Computational Studies on this compound

Computational Method Property to be Investigated Potential Application
Density Functional Theory (DFT) Electronic structure, reactivity indices Rational design of new synthetic pathways
Molecular Dynamics (MD) Simulations Conformational analysis of derivatives Understanding ligand-protein interactions
Quantum Mechanics/Molecular Mechanics (QM/MM) Catalytic reaction mechanisms Design of more efficient catalysts

This table provides examples of potential computational studies and their applications.

Q & A

Basic: What are the established synthetic routes for N-(4,6-Dichloro-3-pyridyl)formamide, and how can reaction conditions be optimized?

The synthesis of structurally related formamide derivatives, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, involves cyclization and Vilsmeier reactions. For example, diethylaminomalonate hydrochloride and guanidine carbonate are cyclized under controlled conditions, followed by formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). Key optimization parameters include reaction temperature (60–80°C for cyclization), stoichiometry of formylating agents, and purification via recrystallization to achieve >99% purity . For pyridine analogs, halogenation and formamide coupling steps may require inert atmospheres to prevent side reactions.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy : Use 1H^1\text{H} and 13C^13\text{C} NMR to confirm formamide proton signals (δ ~8.0–8.5 ppm) and carbonyl carbons (δ ~160–165 ppm). IR spectroscopy identifies N-H stretches (~3200 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. For example, triclinic P1 space group with unit cell parameters (e.g., a=4.8465(4)a = 4.8465(4) Å, b=8.1942(9)b = 8.1942(9) Å) can be determined, with hydrogen bonds (N-H···O, C-H···O) stabilizing the lattice . SHELX software refines structures, though limitations exist in handling twinned macromolecular data .

Advanced: How can intermolecular interactions in this compound crystals be systematically analyzed?

Hirshfeld surface analysis quantifies intermolecular contacts. For formamide derivatives, contributions from H···H (30–40%) and O···H (15–25%) interactions dominate. Oxygen-π stacking (e.g., sulfonamide oxygen to aromatic ring, distance ~3.5 Å) further stabilizes the lattice. Tools like CrystalExplorer visualize dnormd_{\text{norm}} and shape-index surfaces, while energy frameworks assess interaction energies . Advanced refinement software (e.g., OLEX2 with SHELXL) improves accuracy for high-resolution data .

Advanced: How should researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths or thermal parameters may arise from data quality (e.g., twinning, poor resolution) or refinement model limitations. Strategies include:

  • Using SHELXL’s TWIN/BASF commands for twinned data .
  • Cross-validating with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Re-examizing hydrogen atom placement via neutron diffraction or Hirshfeld rigid-bond tests .

Basic: What purification methods are effective for this compound?

  • Recrystallization : Use methanol/water (3:1 v/v) to remove unreacted starting materials.
  • Distillation : For volatile impurities, short-path distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) is effective.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) elutes pure product. High-purity grades (>99.9%) may require preparative HPLC .

Advanced: How can computational methods enhance the design of derivatives or predict reactivity?

  • DFT Calculations : Optimize geometries (B3LYP/6-311+G**) to predict electrophilic substitution sites (e.g., chloro vs. formyl group reactivity).
  • Docking Studies : For biological applications, use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors).
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions via HOMO-LUMO gaps .

Advanced: What strategies address low yields in formamide coupling reactions?

Low yields often stem from competing hydrolysis or steric hindrance. Mitigation includes:

  • Activating pyridine with POCl₃ before formamide introduction .
  • Using anhydrous solvents (e.g., dry DMF) and molecular sieves to scavenge water.
  • Employing microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .

Basic: How are stability and degradation profiles assessed for this compound?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C).
  • Hydrolysis Studies : Monitor degradation under humidity (40°C/75% RH) via HPLC. For example, formamide derivatives hydrolyze to carboxylic acids under basic conditions .

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